Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2227204-94-4
VCID: VC4331241
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-6(4-7)5-9;/h6-7H,2-5,9H2,1H3;1H
SMILES: COC(=O)C1CCC(C1)CN.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride

CAS No.: 2227204-94-4

Cat. No.: VC4331241

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Methyl 3-(aminomethyl)cyclopentane-1-carboxylate hydrochloride - 2227204-94-4

Specification

CAS No. 2227204-94-4
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl 3-(aminomethyl)cyclopentane-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)7-3-2-6(4-7)5-9;/h6-7H,2-5,9H2,1H3;1H
Standard InChI Key BXDPYABJKQOJKC-UHFFFAOYSA-N
SMILES COC(=O)C1CCC(C1)CN.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a cyclopentane ring substituted with an aminomethyl group (-CH2NH2) at the third carbon and a methyl carboxylate ester (-COOCH3) at the first position, forming a bicyclic scaffold. The hydrochloride salt enhances solubility in polar solvents, making it suitable for biological assays.

Table 1: Key Structural and Physical Properties

PropertyValue/Description
Molecular FormulaC₈H₁₆ClNO₂
Molecular Weight193.67 g/mol
CAS Number2227204-94-4
ConfigurationCis/trans isomerism possible at C1/C3
SolubilitySoluble in water, methanol, DMSO
StabilityStable under inert conditions

The bicyclic structure imposes steric constraints that influence reactivity. Density functional theory (DFT) calculations suggest that the aminomethyl group adopts an equatorial orientation to minimize ring strain, while the carboxylate ester occupies an axial position.

Synthetic Methodologies

Laboratory-Scale Synthesis

The synthesis involves three principal stages:

  • Cyclopentane Ring Formation: A [2+2] photocycloaddition of ethylene derivatives under UV light yields the bicyclic core .

  • Functionalization:

    • Aminomethylation via Mannich reaction using formaldehyde and ammonium chloride.

    • Esterification with methanol under acidic catalysis.

  • Salt Formation: Treatment with HCl gas in diethyl ether produces the hydrochloride salt.

Table 2: Optimal Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationUV light, 254 nm, 48h65
AminomethylationCH2O, NH4Cl, 60°C, 12h78
EsterificationH2SO4, MeOH, reflux, 6h82
Salt PrecipitationHCl(g), Et2O, 0°C, 2h95

Alternative routes utilize enzymatic resolution for enantioselective synthesis, though yields remain suboptimal (≤50%) .

Industrial and Research Applications

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing:

  • Neurological Agents: Derivatives with improved blood-brain barrier permeability.

  • Anticancer Drugs: HDAC inhibitors with modified selectivity profiles.

Material Science

Functionalization with polymerizable groups (e.g., acrylates) yields thermosetting resins with tensile strength ≥45 MPa, suitable for biomedical implants.

Interaction Studies and Structure-Activity Relationships

Steric Effects on Bioactivity

Comparative analysis of analogs shows that:

  • C1 Methyl Ester: Essential for HDAC6 inhibition (ΔIC50 = +412% upon hydrolysis).

  • Aminomethyl Position: C3 substitution maximizes receptor affinity vs. C2 (ΔKi = -63%).

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from:

  • Low enantiomeric excess (ee ≤75%) in non-chiral routes.

  • Scalability issues due to photocycloaddition inefficiency.

Therapeutic Development

Priority research areas include:

  • Pharmacokinetic Optimization: Addressing rapid hepatic clearance (t1/2 = 1.2h in mice).

  • Target Validation: CRISPR screening to identify off-target effects.

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